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Compound of Interest |

Compound Name: Butyltin hydroxide oxide hydrate

CAS No.: 336879-56-2

Cat. No.: B1603626
Abstract

This technical guide details the application of Butyltin hydroxide oxide hydrate (often
referred to as Butylstannonic acid; CAS: 336879-56-2 / 2273-43-0) as a high-performance
Lewis acid catalyst. Unlike traditional Brgnsted acid catalysts (e.g.,

, p-TsOH), this organotin species operates under neutral conditions, preserving acid-sensitive
functional groups while delivering high turnover frequencies (TOF) in transesterification and
direct esterification reactions. Crucially, this guide addresses the pharmaceutical requirement
for trace metal removal, providing a validated protocol for reducing tin residues to sub-ppm
levels.

Chemical Profile & Mechanism of Action

Butyltin hydroxide oxide hydrate is a polymeric organotin cluster. While often represented
simply as

, in solution and solid state it exists as an intricate oxide/hydroxide network (often ladder-like or
cage-like stannoxanes).

o CAS: 336879-56-2 (Hydrate), 2273-43-0 (Anhydrous/Parent)

e Synonyms: Butylstannonic acid, Monobutyltin oxide (MBTO).
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» Solubility: Insoluble in most organic solvents at room temperature; dissolves in reaction
media (carboxylic acids/alcohols) at

C via formation of active alkoxide/carboxylate species.

Mechanistic Advantage: The "Hydrophobic Ladder"

Unlike simple metal salts, the stannoxane core provides a unique hydrophobic pocket that
brings reactants together. The tin center acts as a Lewis acid, coordinating to the carbonyl
oxygen of the ester or acid. This coordination increases the electrophilicity of the carbonyl
carbon, facilitating nucleophilic attack by the alcohol.[1]

Key Features:
e Hydrolytic Stability: Unlike titanium alkoxides (e.qg.,

), it is not instantly deactivated by moisture produced during esterification.

o Neutral pH: Ideal for substrates with acid-labile protecting groups (e.g., acetals, silyl ethers)
or epimerizable stereocenters.

Catalytic Cycle Visualization

The following diagram illustrates the activation mechanism during a standard
transesterification.
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Figure 1: Lewis Acid Catalytic Cycle of Butyltin Hydroxide Oxide

Click to download full resolution via product page

Caption: The tin center coordinates the carbonyl, lowering the activation energy for the

incoming alcohol nucleophile.

Experimental Protocols
Protocol A: Transesterification (High Boiling Alcohols)

Target: Synthesis of complex esters from methyl/ethyl esters using high-boiling alcohols.

Reagents:

Starting Methyl Ester (1.0 equiv)

Target Alcohol (1.0 - 1.2 equiv)

Catalyst: Butyltin hydroxide oxide hydrate (0.1 - 1.0 mol%)

Solvent: Toluene or Xylene (optional, for azeotropic removal)
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Procedure:

Setup: Charge a reaction flask with the ester, alcohol, and catalyst. Equip with a distillation
head or Dean-Stark trap (if using solvent).

e Activation: Heat the mixture. The white catalyst powder will dissolve as the temperature
exceeds 80-100°C, indicating the formation of the active homogeneous species.

e Reaction: Heat to 140-180°C (or reflux temperature of solvent).

o Note: The reaction is driven by the removal of the volatile alcohol (methanol/ethanol).
Ensure efficient distillation of the byproduct.

e Monitoring: Monitor by TLC or GC. Conversion typically reaches >98% within 4-8 hours.

o Workup: Cool to room temperature. Proceed to Protocol C for tin removal.

Protocol B: Direct Esterification (Carboxylic Acid +
Alcohol)

Target: Condensation of carboxylic acids with alcohols.[2]

Procedure:

Stoichiometry: Use a slight excess of the alcohol (1.1 equiv) if it is volatile; otherwise, use
stoichiometric amounts.

e Loading: Add catalyst (0.1 mol%).

» Water Removal: Equip the flask with a Dean-Stark apparatus filled with toluene or xylene.

o Reflux: Reflux vigorously to remove water azeotropically. The catalyst is hydrolytically stable,
so the generated water does not kill the activity.

Completion: Reaction is complete when water evolution ceases.

Critical Protocol: Catalyst Removal (Pharma Grade)
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For drug development, organotin residues must be removed to meet ICH Q3D elemental
impurity guidelines. Simple extraction is often insufficient.

Method: Potassium Fluoride (KF) Precipitation This method relies on the high affinity of
Fluoride for Tin, converting soluble organotin species into insoluble polymeric tin fluorides (

).
Step Action Rationale
Dilute the crude reaction ) )
o ] ] ] Reduces viscosity and allows
1. Dilution mixture with Diethyl Ether or

precipitation.
Ethyl Acetate.[3]

Add a saturated aqueous

solution of Potassium Fluoride Forms insoluble organotin
2. Treatment )

(KF) (approx. 10 mL per 1 gof  fluoride complexes.

tin catalyst).

o Stir vigorously for 30-60 Essential for mass transfer
3.[3][4] Agitation )
minutes at room temperature. between phases.
Filter the biphasic mixture The tin fluoride forms a fine
4. Filtration through a pad of Celite white precipitate that can clog
(diatomaceous earth). frits; Celite prevents this.

Separate the organic layer,

5. Separation wash with water, dry over Removes excess KF and

water-soluble impurities.
, and concentrate.[3]

Validation: Residual tin levels typically drop from >1000 ppm to <50 ppm using this method. For
<10 ppm requirements, follow with a silica gel column purification.

Troubleshooting & Optimization

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pdf.benchchem.com/3280/Technical_Support_Center_Removal_of_Organotin_Residues_from_Stille_Reactions.pdf
https://pdf.benchchem.com/3280/Technical_Support_Center_Removal_of_Organotin_Residues_from_Stille_Reactions.pdf
https://www.researchgate.net/publication/281515010_Methodologies_Limiting_or_Avoiding_Contamination_by_Organotin_Residues_in_Organic_Synthesis
https://pdf.benchchem.com/3280/Technical_Support_Center_Removal_of_Organotin_Residues_from_Stille_Reactions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Issue Probable Cause Corrective Action

Heat mixture to >100°C. The
) ) catalyst requires thermal
Catalyst not dissolving Temperature too low. T
activation to form the soluble

alkoxide.

Ensure the distillation head is
i actively removing
Slow Reaction Poor byproduct removal.
methanol/water. Apply weak

vacuum if necessary.

Repeat Protocol C (KF Wash)

or filter through a silica plug
Haze in Final Product Residual Tin. treated with 10%

Workflow Decision Tree
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Figure 2: Process Workflow & Decision Matrix
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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